molecular formula C18H18BrN5O2 B2441683 5-amino-1-(4-bromobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899736-75-5

5-amino-1-(4-bromobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2441683
CAS RN: 899736-75-5
M. Wt: 416.279
InChI Key: SUJUIVLLGTYCLX-UHFFFAOYSA-N
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Description

5-amino-1-(4-bromobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a triazole derivative that has shown promising results in various scientific research applications, including cancer treatment, antimicrobial activity, and enzyme inhibition. In

Scientific Research Applications

Synthesis and Anticancer Evaluation

Research has explored the synthesis of triazole derivatives, highlighting their potential in anticancer activities. For instance, Bekircan et al. (2008) synthesized 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives and evaluated their anticancer properties against a panel of 60 cell lines from nine cancer types. This study underscores the versatility of triazole derivatives in the development of new anticancer agents Bekircan, Kucuk, Kahveci, & Bektaş, 2008.

Antimicrobial Activities

Another area of interest is the antimicrobial properties of triazole compounds. Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives and tested them for antimicrobial activities. Some compounds demonstrated good to moderate activities against various microorganisms, showcasing the potential of triazole derivatives in addressing antibiotic resistance Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007.

Synthesis of Peptidomimetics and Biologically Active Compounds

Ferrini et al. (2015) developed a protocol based on ruthenium-catalyzed cycloaddition for synthesizing protected versions of 5-amino-1,2,3-triazole-4-carboxylic acid, a key molecule for preparing peptidomimetics or biologically active compounds based on the triazole scaffold. This approach aims to overcome challenges such as the Dimroth rearrangement, further illustrating the chemical versatility and potential application of triazole derivatives in drug design Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015.

Nonlinear Optical and Spectroscopic Analysis

The study by Beytur and Avinca (2021) delves into the electronic, nonlinear optical properties, and spectroscopic analysis of triazole derivatives. This research provides a comprehensive understanding of the physical and chemical properties of these compounds, contributing to their potential applications in materials science and photonic technologies Beytur & Avinca, 2021.

properties

IUPAC Name

5-amino-1-[(4-bromophenyl)methyl]-N-[(3-methoxyphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN5O2/c1-26-15-4-2-3-13(9-15)10-21-18(25)16-17(20)24(23-22-16)11-12-5-7-14(19)8-6-12/h2-9H,10-11,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJUIVLLGTYCLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-(4-bromobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

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